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molecular formula C3H11NO7P2 B017006 Pamidronic acid CAS No. 40391-99-9

Pamidronic acid

Cat. No. B017006
M. Wt: 235.07 g/mol
InChI Key: WRUUGTRCQOWXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07411087B2

Procedure details

A suspension of 3-aminopropionic acid (25 g, 0.280 mol) and phosphorous acid (34.5 g, 0.421 mol) in sulfolane (90 ml) is heated to 75° C. for 30 min. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (83 ml, 0.954 mol) while maintaining the temperature at 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is charcoalized and is heated at 100° C. for 3 hrs, cooled to ambient temperature. Cooled the charcoalized solution and stirred for 4 hrs at 0-5° C. The crystallized product is filtered, washed sequentially with chilled water (100 ml), rectified spirit (75 ml) and dried in air oven at 55-60° C. until water content is less than 0.5% w/w. Yield 41.4 g, (62.7%), appearance: white crystalline solid, purity >99.0%.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
83 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=O.[P:7]([OH:10])([OH:9])[OH:8].P(Cl)(Cl)Cl>S1(CCCC1)(=O)=O>[CH2:3]([C:4]([P:7]([OH:10])([OH:9])=[O:8])([P:7]([OH:10])([OH:9])=[O:8])[OH:6])[CH2:2][NH2:1]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
34.5 g
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
90 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hrs at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 35-40° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 63-67° C. for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
whereby white solid results
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
quenched by slow addition of water (250 ml) at 0-5° C. over a period of 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 100° C. for 3 hrs
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the charcoalized solution
FILTRATION
Type
FILTRATION
Details
The crystallized product is filtered
WASH
Type
WASH
Details
washed sequentially with chilled water (100 ml), rectified spirit (75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in air oven at 55-60° C. until water content

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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